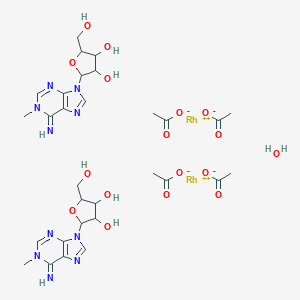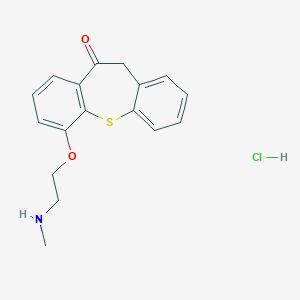
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, commonly known as amoxapine, is a tricyclic antidepressant that has been used in the treatment of depression, anxiety, and other psychiatric disorders. However, the focus of
Mecanismo De Acción
The exact mechanism of action of amoxapine is not fully understood. However, it is thought to work by blocking the reuptake of dopamine and serotonin, which increases their availability in the brain. This may lead to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Amoxapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It has also been shown to have anticholinergic effects, which may contribute to its side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using amoxapine in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for studying depression, anxiety, and other psychiatric disorders. However, one limitation of using amoxapine in lab experiments is that it has a number of side effects, including sedation, dry mouth, and blurred vision. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of amoxapine. One area of research is the development of new antidepressant drugs that are based on the structure of amoxapine. Another area of research is the study of the long-term effects of amoxapine on the brain and behavior. Finally, there is a need for further research into the mechanism of action of amoxapine, particularly its effects on dopamine and serotonin receptors.
Conclusion:
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride, commonly known as amoxapine, is a tricyclic antidepressant that has been extensively studied for its potential use in scientific research. Its well-established mechanism of action and ability to increase the levels of dopamine and serotonin in the brain make it a useful tool for studying depression, anxiety, and other psychiatric disorders. However, its side effects may limit its usefulness in certain experiments. There are a number of future directions for the study of amoxapine, including the development of new antidepressant drugs and further research into its mechanism of action.
Métodos De Síntesis
The synthesis of amoxapine involves the reaction of 2-chloroethanol with 2-mercaptobenzoic acid to form 2-(2-hydroxyethoxy)benzoic acid. This intermediate is then reacted with 2-(methylamino)ethanol to form 6-(2-(methylamino)ethoxy)benzoic acid. Finally, the acid is converted to the hydrochloride salt to form dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride.
Aplicaciones Científicas De Investigación
Amoxapine has been used in scientific research for a variety of purposes, including the study of depression, anxiety, and other psychiatric disorders. It has also been used in the study of neurotransmitters, particularly dopamine and serotonin. Amoxapine has been shown to have a high affinity for dopamine receptors, which may contribute to its antidepressant effects.
Propiedades
Número CAS |
125981-95-5 |
|---|---|
Nombre del producto |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride |
Fórmula molecular |
C17H18ClNO2S |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
1-[2-(methylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C17H17NO2S.ClH/c1-18-9-10-20-15-7-4-6-13-14(19)11-12-5-2-3-8-16(12)21-17(13)15;/h2-8,18H,9-11H2,1H3;1H |
Clave InChI |
KZMBCYNRMLTXGP-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
SMILES canónico |
CNCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Otros números CAS |
125981-95-5 |
Sinónimos |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochlo ride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)
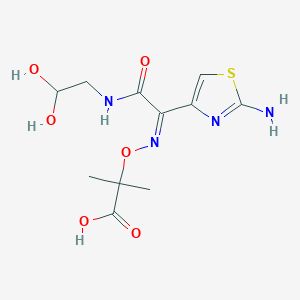

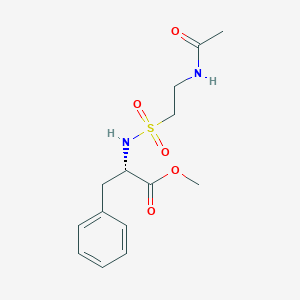
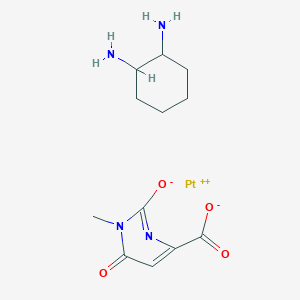

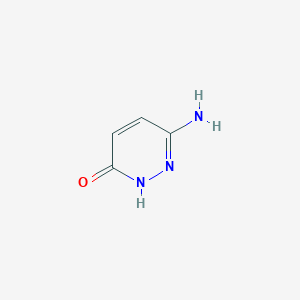
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
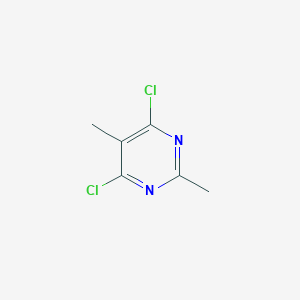
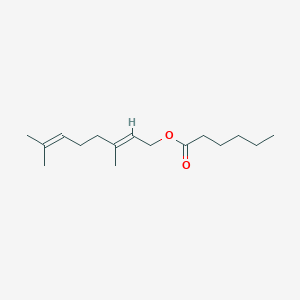

![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
